(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane
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Overview
Description
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanol derivative with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain nitrogen atoms within their ring structures and have diverse applications in medicinal chemistry.
Thiazoles: Known for their biological activities and use in drug development.
Cyclohexanol Derivatives: Similar in structure and used in various chemical syntheses.
Uniqueness
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[410]heptane is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 |
InChI Key |
VZDOAGOKIUOLFX-XNWIYYODSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)N2)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)N2)C |
Origin of Product |
United States |
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